molecular formula C10H9Cl2NO B7858120 4-(2,6-Dichlorophenoxy)butanenitrile

4-(2,6-Dichlorophenoxy)butanenitrile

Cat. No.: B7858120
M. Wt: 230.09 g/mol
InChI Key: AKPSGOZDLVPHFC-UHFFFAOYSA-N
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Description

4-(2,6-Dichlorophenoxy)butanenitrile (CAS 40324-60-5) is an organic compound with the molecular formula C 10 H 9 Cl 2 NO and a molecular weight of 230.09 g/mol . This nitrile derivative features a 2,6-dichlorophenoxy moiety and serves as a valuable synthetic intermediate for researchers in agrochemistry and materials science. While specific studies on this exact compound are limited, its structure suggests significant research potential. The presence of the nitrile group makes it a versatile precursor for further chemical transformations, including hydrolysis to carboxylic acids or reduction to amines, enabling the development of novel compound libraries . Research on structurally similar phenoxy compounds, such as 4-(2,4-dichlorophenoxy)butyrate, demonstrates their application in developing controlled-release agrochemical formulations using nanohybrid materials, which can optimize the delivery and efficacy of active ingredients . Another closely related compound, 2,4-Dichlorophenoxybutyric acid (2,4-DB), is a well-known herbicide, indicating that this chemical family is of significant interest in agricultural weed control research . This product is presented with a minimum purity of 97% . Researchers should note the associated safety information; this compound has hazard statements H315 and H319, indicating it may cause skin irritation and serious eye irritation . Appropriate personal protective equipment should be worn, and handling should occur in a well-ventilated environment. This compound is intended For Research Use Only and is not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2,6-dichlorophenoxy)butanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO/c11-8-4-3-5-9(12)10(8)14-7-2-1-6-13/h3-5H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKPSGOZDLVPHFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OCCCC#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways to 4-(2,6-Dichlorophenoxy)butanenitrile

While a specific, ubiquitously cited method for the direct synthesis of this compound is not extensively documented in readily available literature, established pathways can be inferred from the synthesis of analogous phenoxy nitriles. A primary route involves the Williamson ether synthesis, where the sodium or potassium salt of 2,6-dichlorophenol (B41786) is reacted with a 4-halobutanenitrile, most commonly 4-chlorobutanenitrile or 4-bromobutanenitrile.

A plausible and established pathway involves the reaction of 2,6-dichlorophenol with 4-chlorobutanenitrile in the presence of a base.

Reaction Scheme:

Reaction scheme for the synthesis of this compound

The Truce-Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution reaction for forming carbon-aryl bonds. rsc.orgrsc.org While direct application to the synthesis of this compound is not explicitly detailed, the principles of this rearrangement are highly relevant. The reaction typically involves the migration of an aryl group from an ether or sulfone to a carbanion. rsc.orgyoutube.com

In a hypothetical application to a precursor of this compound, a related substrate could be designed to undergo this rearrangement. For instance, a molecule where the butanenitrile moiety is attached to a sulfone that is then linked to the 2,6-dichlorophenyl group could potentially rearrange to form the desired C-O bond, though this is a less direct and more complex approach than the Williamson ether synthesis. Recent advancements have demonstrated photoinduced and electrochemical variations of the Truce-Smiles rearrangement, broadening its applicability to a wider range of substrates under milder conditions. rsc.orgyoutube.com

For the likely Williamson ether synthesis pathway, the reaction conditions are critical for achieving high yields and purity.

Base: A strong base is required to deprotonate the phenolic hydroxyl group of 2,6-dichlorophenol. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and potassium tert-butoxide. The choice of base can influence the reaction rate and selectivity.

Solvent: Aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetone (B3395972) are typically used to dissolve the reactants and facilitate the nucleophilic substitution.

Temperature: The reaction is often heated to increase the rate of reaction, with typical temperatures ranging from room temperature to the reflux temperature of the solvent.

Catalysts: While not always necessary, phase-transfer catalysts such as tetrabutylammonium (B224687) bromide (TBAB) can be employed to enhance the reaction rate, particularly when dealing with heterogeneous reaction mixtures.

ParameterTypical Conditions for Williamson Ether Synthesis
Base NaH, K₂CO₃, Potassium tert-butoxide
Solvent DMF, DMSO, Acetone
Temperature 25°C to reflux
Catalyst Phase-transfer catalysts (e.g., TBAB)

Exploration of Novel Synthetic Routes and Strategies

The development of new synthetic methods is driven by the need for greater efficiency, sustainability, and functional group tolerance.

Modern nitrile synthesis often seeks to avoid the use of highly toxic cyanide reagents. semanticscholar.org One such approach is the dehydration of aldoximes. semanticscholar.org For a phenoxy-containing system, this would involve the synthesis of 4-(2,6-dichlorophenoxy)butanal oxime, followed by dehydration to yield the target nitrile.

Another strategy involves the direct conversion of carboxylic acids to nitriles. researchgate.net In this context, 4-(2,6-dichlorophenoxy)butanoic acid could be transformed into this compound using reagents like diphosphorus (B173284) tetraiodide and ammonium (B1175870) carbonate. researchgate.net

Recent research has focused on developing more efficient and selective reactions. For instance, microwave-assisted organic synthesis has been shown to reduce reaction times and improve yields for the synthesis of related phenoxy nitriles. Additionally, flow chemistry presents an opportunity for the continuous and scalable production of such compounds with precise control over reaction parameters.

The use of organocatalysis in reactions like the Strecker synthesis of α-aminonitriles showcases the potential for developing enantioselective methods for more complex nitrile-containing molecules. mdpi.com While not directly applicable to the synthesis of this compound, these advancements highlight the trend towards more sophisticated catalytic systems.

Precursor Chemistry and Intermediate Reactions

The primary precursors for the most probable synthetic route are 2,6-dichlorophenol and a suitable four-carbon chain with a nitrile group and a leaving group.

2,6-Dichlorophenol: This is a commercially available starting material. Its phenolic proton is acidic and can be readily removed by a base to form the corresponding phenoxide, which acts as the nucleophile.

4-Chlorobutanenitrile: This is a key electrophile in the Williamson ether synthesis. It provides the four-carbon chain and the nitrile functionality. nist.gov The chlorine atom serves as a good leaving group for the nucleophilic substitution by the dichlorophenoxide.

The key intermediate reaction is the formation of the 2,6-dichlorophenoxide anion in situ. The alkoxide then undergoes an SN2 reaction with 4-chlorobutanenitrile to form the final product.

PrecursorRole in Synthesis
2,6-DichlorophenolNucleophile precursor
4-ChlorobutanenitrileElectrophile, source of the butanenitrile side chain nist.gov

Synthesis of Key Halogenated Phenol (B47542) and Butanenitrile Precursors

The creation of this compound relies on the prior synthesis of its core components, primarily 2,6-dichlorophenol and a suitable four-carbon nitrile chain, typically 4-chlorobutanenitrile. The formation of the final product is generally accomplished via a Williamson ether synthesis, where the sodium or potassium salt of 2,6-dichlorophenol acts as a nucleophile, displacing the halide on the butanenitrile chain. masterorganicchemistry.comedubirdie.combyjus.com This reaction is favored with primary alkyl halides like 4-chlorobutanenitrile to minimize competing elimination reactions. masterorganicchemistry.comedubirdie.com

Synthesis of 2,6-Dichlorophenol

Several established routes exist for the preparation of 2,6-dichlorophenol. Common industrial and laboratory methods include:

Direct Chlorination of Phenol: This method involves the chlorination of phenol using chlorine gas.

Decarboxylation: The decarboxylation of 3,5-dichloro-4-hydroxybenzoic acid provides another pathway to the desired phenol.

From Sulfonic Acid Derivatives: A multi-step process can be employed starting from phenol, which is first converted to its 4-sulfonic acid derivative. Subsequent chlorination at the positions flanking the hydroxyl group, followed by hydrolysis to remove the sulfonic acid group, yields 2,6-dichlorophenol.

Synthesis of 4-Chlorobutanenitrile

The key butanenitrile precursor, 4-chlorobutanenitrile, is a bifunctional molecule with the chemical formula ClCH₂CH₂CH₂CN. nist.govnist.gov It is typically prepared through the reaction of 1-bromo-3-chloropropane (B140262) with sodium or potassium cyanide. This nucleophilic substitution reaction replaces the more reactive bromine atom, leaving the chloro group intact for subsequent reactions. byjus.com

Spectroscopic Characterization of Synthetic Intermediates

The confirmation of the identity and purity of the synthetic intermediates is crucial. This is achieved through various spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy being the most common.

For the precursor 2,6-dichlorophenol , ¹H NMR spectroscopy is used to confirm the aromatic proton environment. In IR spectroscopy, it exhibits characteristic strong absorption bands, notably around 2.9 and 13.0 microns, corresponding to the O-H stretch and C-Cl vibrations, respectively.

The other key intermediate, 4-chlorobutanenitrile , also has distinct spectroscopic markers. The nitrile group (C≡N) shows a characteristic absorption band in the IR spectrum. The different proton environments of the butane (B89635) chain can be resolved and identified using ¹H NMR spectroscopy. chemicalbook.com

IntermediateSpectroscopic Data TypeKey Observations
2,6-Dichlorophenol ¹H NMRSignals corresponding to aromatic protons.
IRStrong absorption bands at ~2.9 µm (O-H) and ~13.0 µm (C-Cl).
4-Chlorobutanenitrile ¹H NMRDistinct signals for the protons on the four-carbon chain. chemicalbook.com
IRCharacteristic absorption for the nitrile (C≡N) functional group.
Mass SpectrometryProvides data on the molecular weight and fragmentation pattern. nist.gov

Derivatization and Analogue Synthesis

To explore the chemical space around this compound, researchers design and synthesize structurally modified analogues. This allows for the investigation of how changes in the molecular structure affect its properties.

Design and Preparation of Structurally Modified Analogues

The design of analogues typically involves modifications at one of three key positions: the dichlorinated phenyl ring, the ether linkage, or the butanenitrile side chain. By systematically altering these components, a library of related compounds can be generated.

For instance, the substitution pattern on the phenyl ring can be altered. An example is the synthesis of 4-[2-(chloromethyl)-4-nitrophenoxy]butanenitrile , where the two chloro-substituents are replaced by a chloromethyl and a nitro group. nih.gov Another common modification is the replacement of the nitrile functional group. The synthesis of 4-(2,4-Dichlorophenoxy)butyric acid , a related herbicide, demonstrates the substitution of the nitrile group with a carboxylic acid. Other analogues have been prepared where the phenyl ring contains different substituents, such as in Butanenitrile, 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]- . sielc.com

Analogue NameStructural Modification from Parent Compound
4-[2-(Chloromethyl)-4-nitrophenoxy]butanenitrile nih.govPhenyl ring substituted with -CH₂Cl and -NO₂ instead of two -Cl groups.
4-(2,4-Dichlorophenoxy)butyric acid Nitrile group (-CN) is replaced by a carboxylic acid group (-COOH). Phenyl ring is 2,4-dichloro substituted.
Butanenitrile, 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]- sielc.comPhenyl ring substituted with two tert-pentyl groups instead of chlorine atoms.
2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one nih.govThe 2,6-dichlorophenyl moiety is retained but attached to a complex isoquinoline (B145761) structure instead of a phenoxybutanenitrile.

Synthetic Strategies for Incorporating Diverse Functional Groups

The synthesis of these analogues requires versatile chemical strategies to introduce a wide range of functional groups.

A primary strategy involves utilizing different starting materials in the Williamson ether synthesis. organicchemistrytutor.com By starting with variously substituted phenols or different four-carbon chains containing alternative functional groups (e.g., esters, amides), a diverse array of analogues can be accessed. For example, reacting 2,6-dichlorophenol with ethyl 4-bromobutyrate would lead to an ester analogue, which could then be hydrolyzed to the corresponding carboxylic acid.

More advanced strategies involve post-synthesis modification of the core structure. A powerful technique is to introduce a reactive "handle" onto the aromatic ring, such as an iodine atom. This can be achieved by synthesizing a mono-iodized dichlorophenol precursor. This iodo-analogue can then participate in a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the attachment of a vast range of functional groups, including alkyl, aryl, and acetylenic moieties. This approach significantly expands the diversity of accessible analogues from a common intermediate. Derivatization can also target the nitrile group itself, which can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for structural diversification.

Structure Activity Relationship Sar Studies

Elucidation of Structural Determinants for Activity Profiles

The biological activity of 4-(2,6-dichlorophenoxy)butanenitrile is intricately linked to its three-dimensional structure and the physicochemical properties of its constituent parts. The following subsections detail the specific roles of the aromatic ring substituents, the aliphatic chain, and the terminal nitrile group in modulating the molecule's interactions with biological targets.

The substitution pattern on the aromatic ring is a critical determinant of molecular recognition and interaction. nih.gov Aromatic rings are prevalent in drug design as they contribute to optimizing the affinity and specificity of molecules for their biological targets. nih.gov In this compound, the two chlorine atoms at positions 2 and 6 of the phenoxy group significantly influence its electronic and steric properties.

Substituents on a benzene (B151609) ring can profoundly affect its reactivity. libretexts.org The influence of a substituent is generally understood through a combination of two primary effects: the inductive effect and the resonance (or conjugative) effect. libretexts.org

Inductive Effect: Halogens, being highly electronegative, exert a strong electron-withdrawing inductive effect (–I effect), pulling electron density away from the aromatic ring through the sigma bond. libretexts.org This effect generally deactivates the ring, making it less susceptible to electrophilic attack. libretexts.org

Resonance Effect: The lone pair of electrons on the halogen atoms can be delocalized into the aromatic π-system, a phenomenon known as p-π conjugation (+R or +M effect). libretexts.org This effect donates electron density to the ring.

The interaction of the substituted aromatic ring with biological targets often involves non-bonded interactions such as π-π stacking, cation-π, and CH-π interactions. nih.govmdpi.com The electronic modifications induced by the chlorine atoms can modulate the strength of these interactions, thereby fine-tuning the binding affinity.

Table 1: Effects of Aromatic Substituents on Molecular Properties

Substituent EffectDescriptionImpact on the Phenyl Ring of this compoundReference
Inductive Effect (-I)Withdrawal of electron density from the ring through the sigma bond due to the high electronegativity of the substituent.The two chlorine atoms strongly withdraw electron density, deactivating the ring. libretexts.org
Resonance Effect (+R)Donation of lone pair electrons into the aromatic π-system through conjugation.The chlorine atoms can donate electron density, but this effect is weaker than the inductive withdrawal. libretexts.org
Steric HindrancePhysical bulk of the substituents restricts rotation and influences molecular conformation.The 2,6-dichloro substitution pattern restricts the conformation around the ether bond, affecting how the molecule fits into a binding site.

The four-carbon (butane) chain acts as a flexible linker between the dichlorophenoxy ring and the nitrile group. The length, rigidity, and chemical nature of this aliphatic chain are crucial for orienting the key functional groups in the correct spatial arrangement for optimal interaction with a biological target.

While direct studies on the butane (B89635) chain of this compound are not specified in the provided results, general principles from related fields can be applied. For example, in various classes of biologically active molecules, the length and substitution of an alkyl chain are fine-tuned to maximize potency. Radical-chain reactions can be initiated by hydrogen abstraction from n-butane, indicating the reactivity of C-H bonds within the chain. rsc.org Furthermore, the specific isomer of an alcohol derived from butane (butanol) can strongly influence reaction kinetics, highlighting the importance of the functional group's position on the chain. mdpi.com

Table 2: Potential Effects of Butane Chain Modifications

ModificationPotential ConsequenceRationaleReference
Chain LengthAlters distance between the phenyl ring and nitrile group, affecting binding fit. Modifies lipophilicity.Optimal spacing of pharmacophoric groups is critical for activity.
Chain BranchingIntroduces steric bulk, restricting conformational flexibility. May enhance selectivity for a specific target.A more rigid conformation can lead to higher affinity if it matches the binding site's geometry.
Introduction of Functional GroupsCan introduce new interaction points (e.g., hydrogen bonding from a hydroxyl group). Alters metabolic stability.The biooxidation of n-butane to 1-butanol (B46404) shows that functional groups can be introduced onto the chain. nih.gov

The nitrile (–C≡N) group is a versatile functional group in medicinal chemistry, recognized for its unique electronic properties and ability to participate in various molecular interactions. nih.gov It is a strong electron-withdrawing group and can act as a hydrogen bond acceptor. nih.govnih.gov

The key characteristics of the nitrile group include:

Hydrogen Bond Acceptor: The nitrogen atom of the nitrile group has a lone pair of electrons and can act as a hydrogen bond acceptor, interacting with hydrogen bond donors like serine or arginine residues in a protein's active site. nih.gov

Dipolar Interactions: The carbon-nitrogen triple bond is highly polarized, creating a strong dipole moment. This allows the nitrile group to engage in favorable dipole-dipole interactions within a binding pocket. ebsco.com

Small Size and Linear Geometry: The nitrile group is sterically small and has a linear geometry, which allows it to project into narrow clefts in a protein structure to make critical polar contacts. nih.govnih.gov Its molecular volume is significantly smaller than that of a methyl group. nih.gov

Metabolic Stability: The nitrile group is generally metabolically stable. nih.gov

Electrophilic Carbon: The carbon atom of the nitrile group is electrophilic and susceptible to nucleophilic attack, which is a key aspect of its chemical reactivity. libretexts.orgwikipedia.org

Incorporating a nitrile group into a lead compound is a recognized strategy in drug design to enhance binding affinity and improve pharmacokinetic properties. nih.gov In the context of this compound, the nitrile group likely serves as a key pharmacophoric feature, responsible for a critical binding interaction with its molecular target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational and statistical approach used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.govresearchgate.net These models are invaluable tools in modern drug discovery and toxicology for predicting the activity of new compounds, prioritizing candidates for synthesis, and understanding the mechanisms of molecular interaction. nih.govkean.edu

QSAR modeling is a powerful computational technique for predicting the properties of chemical compounds. nih.govnih.gov The fundamental principle is that the biological activity of a chemical is a function of its molecular structure and physicochemical properties. The process involves several key steps: collecting a dataset of compounds with known activities, calculating various molecular descriptors for each compound, developing a mathematical relationship between the descriptors and activity, and validating the model's predictive power. nih.gov

QSAR models can be used for:

Predicting Biological Activity: Estimating the potency or toxicity of novel, unsynthesized compounds. kean.edumdpi.com

Virtual Screening: Rapidly screening large chemical libraries to identify potential "hits" with desired activity profiles, thereby saving significant time and resources compared to experimental high-throughput screening. nih.govmdpi.com

Lead Optimization: Guiding the modification of a lead compound to enhance its activity and improve its pharmacokinetic properties. mdpi.com

Mechanistic Insights: Identifying the key structural features (descriptors) that are most important for biological activity, which can provide insights into the drug-target interaction mechanism. nih.gov

Recent advancements in QSAR involve the use of machine learning and artificial intelligence (AI) to build more accurate and sophisticated predictive models. nih.govyoutube.com

The development of a robust QSAR model relies on the selection of appropriate molecular descriptors and the application of suitable statistical methods to build and validate the structure-activity correlation. nih.gov

Molecular Descriptors: These are numerical values that characterize the chemical's structure and properties. They can be classified into several categories:

1D: Bulk properties like molecular weight, atom counts.

2D: Structural features derived from the 2D representation, such as topological indices and molecular fragment counts.

3D: Properties derived from the 3D conformation, such as molecular shape and volume. Examples include descriptors from Comparative Molecular Field Analysis (CoMFA). nih.gov

Physicochemical: Properties like lipophilicity (logP), electronic parameters (Hammett constants), and steric parameters.

Statistical Methods: Various statistical techniques are employed to create the mathematical model linking descriptors to activity. Common methods include:

Multiple Linear Regression (MLR): A classical method for finding a linear relationship between a set of independent variables (descriptors) and a dependent variable (activity). nih.gov

Partial Least Squares (PLS): A regression method that is particularly useful when the number of descriptors is large and there is collinearity among them. nih.gov

Machine Learning Algorithms: More advanced methods like Genetic Algorithms (GA) for feature selection, Artificial Neural Networks (ANN), and Support Vector Machines (SVM) are increasingly used to handle complex, non-linear relationships. nih.govnih.gov

A critical part of model development is validation, which ensures the model is robust and has good predictive ability. This is often done using cross-validation techniques (like leave-one-out) and by testing the model on an external set of compounds not used in model training. nih.govnih.gov

Table 3: Common Statistical Methods in QSAR Modeling

Statistical MethodDescriptionApplicationReference
Multiple Linear Regression (MLR)Establishes a linear equation between biological activity and two or more molecular descriptors.Used for simple, linear structure-activity relationships. nih.gov
Partial Least Squares (PLS)A dimensionality reduction and regression technique suitable for datasets with many, potentially correlated, descriptors.Widely used in 3D-QSAR (e.g., CoMFA) and when descriptor collinearity is an issue. nih.gov
Genetic Algorithms (GA)An optimization technique used to select the most relevant subset of descriptors for building a model.Often used in conjunction with MLR or PLS to improve model predictivity and interpretability. nih.gov
Artificial Neural Networks (ANN)A machine learning method inspired by the human brain, capable of modeling complex, non-linear relationships.Applied when the relationship between structure and activity is expected to be non-linear. nih.gov

Computational Descriptors in SAR Derivations

In the field of computational chemistry, Structure-Activity Relationship (SAR) studies are pivotal for understanding how the structural features of a chemical compound influence its biological activity. A key aspect of these studies is the use of computational descriptors, which are numerical values that characterize specific properties of a molecule. These descriptors provide a quantitative basis for correlating a compound's structure with its activity, thereby guiding the design of new and more effective molecules.

For phenoxyalkanoic acid derivatives, a class of compounds to which this compound belongs, computational descriptors derived from quantum chemical calculations have been instrumental in elucidating their herbicidal properties. These descriptors fall into several categories, including electronic, steric, and thermodynamic properties.

Detailed Research Findings

A notable study on a series of chlorinated phenoxyacetic acid herbicides, which are structurally analogous to this compound, has provided significant insights into the role of computational descriptors in their SAR. nih.gov This research utilized Density Functional Theory (DFT) calculations to determine a range of descriptors for phenoxyacetic acid and its chlorinated derivatives. nih.gov

The study calculated several key quantum chemical descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is an indicator of the molecule's chemical reactivity and stability. nih.gov A smaller energy gap generally implies higher reactivity.

The research found that the introduction of chlorine atoms into the aromatic ring of phenoxyacetic acid alters the electronic structure and, consequently, the biological activity. nih.gov The number and position of chlorine substituents were shown to influence the molecule's physicochemical properties and reactivity. nih.gov For instance, the study observed that substituting a chlorine atom at the para-position (position 4) of the phenoxyacetic acid ring had a less destabilizing effect on the π-electron system compared to substitutions at the ortho and meta positions. nih.gov

Other reactivity descriptors that were calculated based on the HOMO and LUMO energies included ionization potential, electron affinity, electronegativity, chemical potential, hardness, and softness. nih.gov These descriptors provide a more detailed picture of the molecule's reactive nature. For example, the electrophilicity index was identified as a potential indicator of toxicity in chlorinated benzene derivatives, a related class of compounds. nih.gov

The following table presents a selection of computational descriptors calculated for phenoxyacetic acid and some of its chlorinated derivatives, as reported in the aforementioned study. These values illustrate how the substitution pattern of chlorine atoms on the phenyl ring influences the electronic properties of the molecules.

Compound NameHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Dipole Moment (Debye)
Phenoxyacetic acid-6.53-0.685.852.15
2-Chlorophenoxyacetic acid-6.61-1.015.603.54
4-Chlorophenoxyacetic acid-6.63-0.925.713.01
2,4-Dichlorophenoxyacetic acid-6.74-1.255.493.59
2,3-Dichlorophenoxyacetic acid-6.69-1.285.414.88

Data sourced from a study on phenoxyacetic acid herbicides. nih.gov The calculations were performed using the B3LYP/6-311+G(d,p) method.

These computational SAR studies are essential for the rational design of new compounds. By understanding the relationship between specific descriptors and biological activity, chemists can predict the activity of novel, unsynthesized molecules and prioritize the synthesis of the most promising candidates. oncodesign-services.com This approach significantly reduces the trial-and-error aspect of drug and herbicide discovery. oncodesign-services.com

Mechanistic Investigations and Molecular Interactions

Mechanistic Elucidation of Synthetic Reactions

The synthesis of aryl ethers and nitriles can often involve rearrangements and the formation of transient species.

The Truce-Smiles rearrangement is an intramolecular nucleophilic aromatic substitution (SNAr) reaction. wikipedia.orgrsc.org This rearrangement typically involves an aryl sulfone, sulfide, or ether with a nucleophilic side chain. wikipedia.org For the rearrangement to proceed, the aromatic ring generally requires activation by electron-withdrawing groups, which stabilize the formation of a negatively charged intermediate. wikipedia.orgrsc.org The presence of chloro- or bromo- groups on the aryl ring can serve as these necessary electron-withdrawing substituents. rsc.org

The general mechanism proceeds via an SNAr pathway, which is supported by the in-situ observation of a Meisenheimer intermediate using 1H and 13C NMR spectroscopy in related substituted phenyl ethers. rsc.org In the context of a molecule like 4-(2,6-Dichlorophenoxy)butanenitrile, a hypothetical Truce-Smiles rearrangement would involve the nitrile-bearing side chain acting as the nucleophile. However, specific studies detailing this pathway for this compound are not available.

A key transient intermediate in the Truce-Smiles rearrangement is the Meisenheimer complex. rsc.orgnih.gov This intermediate is a sigma complex formed by the attack of the nucleophile on the aromatic ring. rsc.org In a related cascade reaction involving arylsulfonamides, a proposed mechanism includes the formation of an initial intermediate (Intermediate A) after the nucleophilic attack, which then proceeds to form a Meisenheimer intermediate (Intermediate B). nih.gov While this provides a model for the type of transient species that could be involved, direct experimental characterization of such intermediates in the synthesis or rearrangement of this compound has not been reported.

Studies of Molecular Mechanism of Action

There is a lack of specific research on the molecular mechanism of action for this compound. The following subsections describe general approaches that could be used to investigate its biological activity.

To determine if this compound interacts with specific biological targets, ligand-binding assays would be necessary. These studies are crucial for identifying the molecular targets through which a compound exerts its effects. For instance, studies on dihydropyridine (B1217469) compounds have utilized such methods to understand how they bind to and modulate voltage-sensitive Ca2+ channels in chromaffin cells. nih.gov No such ligand-binding data is currently available for this compound.

The interaction of chemical compounds with cellular signaling pathways can influence processes such as cell growth, differentiation, and apoptosis. researchgate.net Phytochemicals, for example, are known to modulate key signaling pathways like PI3K/Akt/mTOR and MAPK/ERK. researchgate.net Investigating whether this compound affects such pathways would require specific cellular assays. At present, there are no published studies detailing the modulation of any cellular pathways by this compound.

Understanding how a compound interacts with enzymes is fundamental to elucidating its mechanism of action. This can involve studies to determine if the compound acts as an inhibitor, activator, or substrate for a particular enzyme. For example, the activation of Janus kinase (JAK) can, in turn, activate STAT proteins, which are crucial transcription factors. researchgate.net There is currently no information regarding the interaction of this compound with any specific enzymes.

Theoretical and Computational Chemistry Applications

Quantum Mechanical (QM) Calculations

Quantum mechanics forms the fundamental basis for understanding the behavior of electrons and nuclei within a molecule. QM calculations can elucidate electronic structure, predict stable conformations, and map out reaction pathways.

Electronic Structure Analysis and Molecular Orbital Theory

The electronic structure of 4-(2,6-dichlorophenoxy)butanenitrile dictates its fundamental chemical properties. Through methods like Density Functional Theory (DFT), it is possible to calculate the distribution of electrons within the molecule and the energies of its molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as the energy gap between them provides an indication of the molecule's chemical reactivity and stability.

A hypothetical DFT study on this compound would likely reveal a significant localization of electron density around the electronegative chlorine and oxygen atoms, as well as the nitrogen of the nitrile group. The HOMO is expected to be located primarily on the dichlorophenoxy ring, reflecting its electron-rich nature, while the LUMO may be distributed over the butyronitrile (B89842) portion of the molecule. The precise energies of these orbitals, however, would require specific calculations.

Table 1: Hypothetical Frontier Orbital Energies for this compound

OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

Note: These values are illustrative and would need to be confirmed by actual quantum mechanical calculations.

Energy Minimization and Conformational Analysis

The flexibility of the butyronitrile chain in this compound allows for multiple spatial arrangements, or conformations. Energy minimization calculations can identify the most stable conformation, known as the global minimum, as well as other low-energy conformers. This is crucial as the three-dimensional shape of a molecule is intimately linked to its biological activity.

Computational methods can systematically rotate the dihedral angles of the molecule's rotatable bonds and calculate the potential energy of each resulting conformation. This process, known as a conformational search, would likely identify a preferred orientation of the dichlorophenoxy group relative to the nitrile group, governed by steric and electronic effects.

Reaction Pathway Calculations and Transition State Analysis

Understanding how this compound might react is a key area of computational investigation. For instance, the hydrolysis of the nitrile group is a common reaction for this functional class. chemguide.co.uk QM calculations can map the entire reaction pathway, from reactants to products, by identifying the transition state—the highest energy point along the reaction coordinate. youtube.comresearchgate.netyoutube.com

The activation energy, which is the energy difference between the reactants and the transition state, determines the rate of the reaction. For the hydrolysis of this compound, computational models could predict whether the reaction proceeds more readily under acidic or basic conditions by comparing the activation energies of the respective pathways.

Molecular Modeling and Dynamics Simulations

While QM calculations provide detailed electronic information, they are often computationally expensive. Molecular modeling and dynamics simulations offer a way to study the behavior of molecules over time, providing insights into their flexibility and interactions with their environment.

Prediction of Molecular Conformations and Flexibility

Molecular dynamics (MD) simulations can model the movement of atoms in this compound over time, providing a dynamic picture of its conformational flexibility. nih.gov By simulating the molecule in a solvent, such as water, one can observe how its conformation changes in a more realistic environment. These simulations can reveal the range of accessible conformations and the timescale of transitions between them, offering a more complete understanding of the molecule's dynamic nature than static energy minimization.

Simulation of Ligand-Receptor Interactions

Given that many dichlorophenoxy compounds exhibit herbicidal activity by targeting specific plant enzymes, it is plausible that this compound could act as a ligand for a biological receptor. researchgate.netmt.gov Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a receptor.

If a potential protein target were identified, docking simulations could place the this compound molecule into the protein's active site. These simulations would generate a binding score, indicating the strength of the interaction, and visualize the specific hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-receptor complex. Following docking, MD simulations of the entire ligand-protein complex can be performed to assess the stability of the predicted binding mode and to refine the understanding of the interaction.

Predictive Modeling for Chemical Reactivity and Selectivity

Predictive modeling in chemistry uses computational methods to forecast the outcomes of chemical reactions, including their feasibility, yield, and stereochemistry. acs.orgresearchgate.net These models are becoming increasingly important in chemical research and development, offering a way to prioritize experimental efforts and reduce waste. chemrxiv.orgibm.com

The synthetic feasibility of a molecule like this compound can be assessed computationally through several approaches. These methods range from complexity-based scoring to machine learning models trained on large reaction databases. arxiv.orgtsijournals.comresearchgate.net A common strategy involves retrosynthetic analysis, where a target molecule is broken down into simpler, commercially available precursors. arxiv.org Computational tools can help identify the most viable synthetic routes based on known chemical reactions.

Quantitative Structure-Activity Relationship (QSAR) models can also be adapted to predict synthetic accessibility. researchgate.netepa.govnih.govnih.gov By correlating molecular descriptors with experimentally determined synthetic accessibility scores or reaction yields for a set of related compounds, a predictive model can be built. For this compound, relevant descriptors might include molecular weight, number of rotatable bonds, topological polar surface area, and the presence of specific functional groups.

Machine learning algorithms, such as neural networks and support vector machines, have shown promise in predicting reaction yields. researchgate.netnih.gov These models are trained on large datasets of chemical reactions and can learn complex relationships between reactants, reagents, and reaction conditions. chemrxiv.orgnih.gov To predict the yield of a specific synthesis of this compound, one would need to represent the reaction using molecular fingerprints or calculated descriptors and input them into a trained model. ibm.com

The following table provides a hypothetical comparison of different synthetic routes to this compound, with predicted yields from a machine learning model.

Table 2: Hypothetical Computational Assessment of Synthetic Routes to this compound

RouteReactantsReagents/ConditionsPredicted Yield (%)Synthetic Feasibility Score (1-10)
A2,6-Dichlorophenol (B41786), 4-BromobutanenitrileK2CO3, Acetone (B3395972), Reflux858
B4-Hydroxybutanenitrile, 1,3-Dichloro-2-fluorobenzeneNaH, DMF, 100 °C605
C2,6-Dichlorophenylboronic acid, 4-HydroxybutanenitrileCu(OAc)2, Pyridine, O2453

Note: This table is for illustrative purposes. The predicted yields and feasibility scores are hypothetical and would depend on the specific model and data used.

Computational chemistry offers powerful tools for predicting the reactivity of molecules and the stereochemical outcomes of their reactions. researchgate.netnih.govmdpi.com For this compound, density functional theory (DFT) calculations can be used to model its electronic structure and predict its reactivity towards various reagents. nih.gov

For instance, the nitrile group in this compound can undergo a variety of transformations, such as hydrolysis to a carboxylic acid or reduction to an amine. youtube.com DFT calculations can be used to determine the activation energies for these reactions, providing a quantitative measure of the molecule's reactivity. nih.gov The calculated electrostatic potential map can reveal the most electron-rich and electron-poor sites in the molecule, indicating likely points of attack for electrophiles and nucleophiles.

If a reaction involving this compound could lead to the formation of a chiral center, computational methods can be used to predict the stereochemical outcome. researchgate.netnih.gov For example, in an enzyme-catalyzed reaction, molecular docking simulations can be used to model the binding of the substrate within the enzyme's active site. researchgate.netnih.govresearchgate.net The calculated binding energies of different stereoisomeric transition states can then be used to predict which enantiomer or diastereomer will be formed preferentially. nih.gov

The following table illustrates how DFT calculations could be used to predict the relative reactivity of different sites in this compound towards a model nucleophile.

Table 3: Illustrative DFT-Calculated Reactivity Indices for this compound

SiteFukui Index (f+)DescriptionPredicted Reactivity towards Nucleophiles
Nitrile Carbon0.25Electrophilic carbon of the nitrile groupHigh
Aromatic Carbon (ortho to ether)0.05Sterically hindered by chlorine atomsLow
Aromatic Carbon (para to ether)0.10Activated by the ether groupModerate
Aliphatic Carbon (adjacent to nitrile)0.15Alpha to the electron-withdrawing nitrile groupModerate

Note: The Fukui index is a conceptual DFT descriptor used to predict local reactivity. The values presented here are for illustrative purposes only.

Research on Derivatives, Analogues, and Advanced Applications

Design and Synthesis of Novel Derivatives for Specific Research Purposes

The rational design and synthesis of derivatives are cornerstones of medicinal and agricultural chemistry, aimed at elucidating structure-activity relationships (SAR) and optimizing molecular properties. For a compound like 4-(2,6-Dichlorophenoxy)butanenitrile, synthetic modifications can be strategically employed to create novel chemical tools for research.

Chlorinated Phenoxybutanenitrile Analogues for Mechanistic Probes

Chlorine atoms on an aromatic ring significantly influence a molecule's electronic properties, lipophilicity, and metabolic stability. The 2,6-dichloro substitution pattern on the phenoxy ring of the title compound is a key feature. Creating analogues with varied chlorination patterns serves as a powerful tool for mechanistic probes.

Researchers can synthesize analogues by altering the number and position of chlorine atoms on the phenyl ring (e.g., 2,4-dichloro, 3,5-dichloro, or 2,4,5-trichloro isomers). These analogues help in understanding the steric and electronic requirements for interaction with a biological target. For instance, the degradation pathways of related compounds like 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB) are known to involve hydroxylation and dechlorination, processes highly dependent on the chlorine substitution pattern. nih.gov By comparing the biological or environmental fate of different chlorinated analogues, researchers can probe the specific enzymatic or chemical mechanisms involved.

A hypothetical set of synthesized analogues for such a study is presented below.

Compound IDIUPAC NameSubstitution PatternPurpose of Synthesis
DPB-26This compound2,6-DichloroParent compound for baseline activity
DPB-244-(2,4-Dichlorophenoxy)butanenitrile2,4-DichloroProbe steric/electronic effects of C4-Cl vs C6-Cl
DPB-354-(3,5-Dichlorophenoxy)butanenitrile3,5-DichloroInvestigate the importance of ortho-substitution
DPB-2454-(2,4,5-Trichlorophenoxy)butanenitrile2,4,5-TrichloroStudy the effect of increased lipophilicity and chlorination
DPB-44-(4-Chlorophenoxy)butanenitrile4-MonochloroDetermine the necessity of dichlorination for activity

Structural Modifications for Enhanced Biological Activity Research

Beyond altering the chlorination, other structural parts of this compound can be modified to explore and enhance biological activity. Key strategies include modifying the butyronitrile (B89842) side chain and introducing different functional groups to the aromatic ring.

Side Chain Modification: The four-carbon nitrile chain is a prime target for modification. The nitrile group (-C≡N) itself can be hydrolyzed to a carboxylic acid to produce 4-(2,6-Dichlorophenoxy)butanoic acid, or to an amide. These transformations can drastically alter the molecule's polarity, acidity, and ability to form hydrogen bonds, potentially changing its biological target or potency. The chain length can also be varied (e.g., propionitrile, pentanenitrile) to probe the spatial requirements of a target's binding pocket.

Aromatic Ring Substitution: The two vacant positions on the phenyl ring (positions 3, 4, and 5) are sites for introducing other functional groups like methyl (-CH₃), nitro (-NO₂), or amino (-NH₂) groups. Such modifications can fine-tune the molecule's electronic nature and metabolic profile. For example, combining the dichlorophenoxy moiety with other pharmacophores, such as thiourea, has been explored in the synthesis of new potential anti-inflammatory agents based on the related 2,4-dichlorophenoxy scaffold. mdpi.com

Exploration of Biological Activities for Academic Investigation

The structural features of this compound suggest several potential biological activities that warrant academic investigation. These range from target-specific interactions to broader screening for antimicrobial effects.

In Vitro Assays for Target Engagement Studies

Given that the closely related phenoxyacetic acids are synthetic auxins, a primary area of investigation for this compound and its derivatives would be their interaction with plant hormone pathways. nih.gov The nitrile group is a known precursor to the carboxylic acid group found in many herbicides. In vitro assays could be designed to assess whether the compound or its metabolites can bind to auxin receptors.

Target engagement could be measured using techniques such as:

Receptor Binding Assays: Using isolated plant receptors to measure the binding affinity of the test compounds.

Enzyme Inhibition Assays: If a specific enzyme is hypothesized as a target (e.g., in a pathogen), its activity can be measured in the presence of the compound.

Cell-Based Reporter Assays: Utilizing genetically modified cell lines where the activation of a target pathway leads to a measurable signal, such as luminescence or a color change.

Molecular docking studies could also be employed to predict the binding of these analogues to known protein targets, such as the COX-2 enzyme, a strategy used for other dichlorophenoxy derivatives. mdpi.com

Screening for Antimicrobial Research Applications

Phenolic compounds and their derivatives are widely recognized for their antimicrobial properties. nih.gov The dichlorophenoxy scaffold is present in various bioactive molecules, and it is plausible that this compound could exhibit antimicrobial effects. A standard approach involves screening the compound and its synthesized analogues against a panel of pathogenic bacteria and fungi.

A typical primary screening would involve broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism. nih.gov A patent for substituted phenoxy derivatives has highlighted their potential as antimicrobial agents, supporting this line of inquiry. wipo.int

An example of data from a hypothetical antimicrobial screening is shown below.

Compound IDS. aureus MIC (µM)E. coli MIC (µM)C. albicans MIC (µM)
DPB-26>128>12864
DPB-24>128>128128
DPB-Amide64>12832
DPB-Acid128>12864

This table represents hypothetical data for illustrative purposes.

Applications in Chemical Biology

Chemo-proteomics Applications for Target Identification

Therefore, a detailed scientific article focusing solely on the chemical compound “this compound” and its research applications in chemical biology cannot be generated at this time due to a lack of foundational research in this specific area.

Molecular Target Identification and Validation Strategies

Experimental Approaches for Target Discovery

Experimental techniques provide direct evidence of compound-protein interactions and are fundamental to target discovery.

Affinity-Based Proteomics and Chemo-proteomics

Affinity-based proteomics is a powerful method for identifying the direct binding partners of a small molecule from a complex biological sample. This technique typically involves immobilizing a derivative of the compound of interest, in this case, 4-(2,6-dichlorophenoxy)butanenitrile, onto a solid support, such as a resin or bead. This "bait" is then incubated with a cellular lysate. Proteins that bind to the compound are captured and subsequently identified using mass spectrometry.

Chemo-proteomics is a broader field that encompasses affinity-based methods and other chemical biology tools to study protein-small molecule interactions on a proteome-wide scale. These approaches can provide a global view of the potential targets of this compound.

Hypothetical Research Findings from Affinity-Based Proteomics

ParameterDescription
Compound Derivative This compound with a linker for immobilization
Biological Sample Human cell lysate (e.g., from a specific cancer cell line)
Identified Proteins A list of proteins that bind to the immobilized compound
Validation Secondary assays to confirm direct binding and functional relevance

Cellular Thermal Shift Assay (CETSA) Applications

The Cellular Thermal Shift Assay (CETSA) is a technique that can be used to monitor the engagement of a compound with its target protein in a cellular environment. The principle behind CETSA is that the binding of a ligand, such as this compound, can stabilize its target protein, leading to an increase in the protein's melting temperature.

In a typical CETSA experiment, cells are treated with the compound and then heated to various temperatures. The remaining soluble protein at each temperature is then quantified, often by Western blot or mass spectrometry. An increase in the thermal stability of a specific protein in the presence of the compound indicates a direct interaction.

Illustrative CETSA Experimental Data

TreatmentTemperature (°C)Relative Amount of Soluble Target Protein
Vehicle40100%
Vehicle5080%
Vehicle6040%
Vehicle7010%
This compound40100%
This compound5095%
This compound6075%
This compound7030%

Genetic and Genomic Approaches

Genetic and genomic approaches offer complementary methods for inferring the targets and mechanisms of action of a compound by analyzing the genetic context in which it is active.

Genetic Interaction Network Analysis for Target Identification

Genetic interaction network analysis can help to identify the biological pathways affected by a compound. This can be achieved through screens where the effect of this compound is tested across a panel of genetically modified cell lines, each with a known gene knockout or knockdown. If a particular genetic alteration sensitizes or desensitizes the cells to the compound, it suggests that the gene product may be in the same pathway as the compound's target or may even be the target itself.

Phenome-Wide Association Studies (PheWAS) for Target Validation

Phenome-Wide Association Studies (PheWAS) can be used to validate potential drug targets by correlating genetic variants that mimic the effect of a drug with a wide range of clinical or cellular phenotypes. For this compound, if a protein target has been identified, PheWAS can be used to examine whether genetic variations in the gene encoding that protein are associated with phenotypes that are consistent with the compound's observed effects.

Integration of Omics Data for Mechanistic Insights

A comprehensive understanding of the mechanism of action of this compound can be achieved by integrating data from multiple "omics" technologies. This includes transcriptomics (gene expression), proteomics (protein abundance), and metabolomics (metabolite levels). By analyzing the changes in these molecular profiles following treatment with the compound, researchers can construct a detailed picture of the cellular pathways that are perturbed.

Table of Integrated Omics Data Analysis

Omics TypeData GeneratedPotential Insights for this compound
Transcriptomics Changes in mRNA expression levelsIdentification of upregulated or downregulated genes and pathways
Proteomics Changes in protein abundance and post-translational modificationsIdentification of proteins whose levels are altered, downstream of the primary target
Metabolomics Changes in the levels of endogenous metabolitesUnderstanding the impact on cellular metabolism and biochemical pathways

Deconvolution of Phenotypic Screening Results

Phenotypic screening is a drug discovery paradigm that focuses on identifying compounds that produce a desired phenotypic change in a cell, tissue, or organism, without prior knowledge of the drug's molecular target. This approach offers the advantage of identifying first-in-class medicines with novel mechanisms of action. However, a significant challenge following a successful phenotypic screen is the identification of the specific molecular target or targets responsible for the observed phenotype, a process known as target deconvolution or target identification.

As of the current available data, there are no specific, detailed research findings or published studies on the deconvolution of phenotypic screening results for the compound "this compound." The scientific community has not yet publicly reported on the use of this particular compound in phenotypic screens or any subsequent efforts to identify its molecular target(s) using deconvolution strategies.

In a general context, the deconvolution of phenotypic screening hits is a critical and often complex phase in drug discovery. It involves a multidisciplinary approach combining various techniques to pinpoint the protein or pathway with which the active compound interacts. Common strategies for target deconvolution include:

Affinity-based methods: These techniques utilize the binding affinity between the compound and its target. A common approach is affinity chromatography, where the compound is immobilized on a solid support to capture its binding partners from cell lysates.

Genetic and genomic approaches: These methods involve analyzing how changes in gene expression or genetic perturbations affect the cellular response to the compound. Techniques like CRISPR-Cas9 screening can help identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby pointing to potential targets or pathways.

Computational approaches: In silico methods can be used to predict potential targets based on the chemical structure of the compound. This can involve comparing the compound's structure to libraries of known ligands for various targets.

Biophysical techniques: Methods such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to validate the direct binding of a compound to a putative target identified through other means.

The ultimate goal of these deconvolution strategies is to validate the molecular target and understand how its modulation by the compound leads to the observed phenotype. This knowledge is crucial for the further development of the compound as a potential therapeutic agent.

While the specific application of these techniques to "this compound" has not been reported, any future investigation into its biological activity would likely employ such strategies to elucidate its mechanism of action.

Advanced Analytical Methodologies for Characterization and Study

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for probing the molecular structure of 4-(2,6-dichlorophenoxy)butanenitrile, providing detailed information about its atomic connectivity and functional groups.

Advanced NMR Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be required for unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) in a solvent like CDCl₃ would be based on the electronic environment of the protons.

Aromatic Protons: The protons on the dichlorinated benzene (B151609) ring are expected to appear in the aromatic region of the spectrum. Due to the symmetrical substitution pattern (chlorines at positions 2 and 6), the two protons at positions 3 and 5 would be chemically equivalent, as would the single proton at position 4, leading to a characteristic splitting pattern.

Aliphatic Protons: The four protons of the butane (B89635) chain would appear as distinct multiplets in the upfield region. The protons closest to the electronegative oxygen atom of the ether (-O-CH₂-) would be the most deshielded, followed by the protons adjacent to the nitrile group (-CH₂-CN). The central methylene (B1212753) group (-CH₂-CH₂-) would have a chemical shift intermediate to the other two.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. With proton decoupling, each unique carbon atom typically appears as a single line. The chemical shifts are highly dependent on the carbon's hybridization and the electronegativity of attached atoms.

Nitrile Carbon: The carbon of the nitrile group (-C≡N) is expected to have a characteristic chemical shift in the range of 110-125 ppm.

Aromatic Carbons: The carbons of the dichlorinated benzene ring would appear in the 120-160 ppm region. The carbons directly bonded to the chlorine atoms (C-Cl) and the oxygen atom (C-O) would have distinct chemical shifts compared to the carbons bonded only to hydrogen.

Aliphatic Carbons: The four carbons of the butane chain would be found in the more shielded region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on typical chemical shifts for similar functional groups and substitution patterns. Actual experimental values may vary.)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH (meta to -O)7.2 - 7.4128 - 132
Aromatic CH (para to -O)7.0 - 7.2125 - 129
Aromatic C-O-150 - 155
Aromatic C-Cl-130 - 135
-O-CH₂-4.0 - 4.265 - 70
-O-CH₂-CH₂-2.0 - 2.325 - 30
-CH₂-CN2.5 - 2.715 - 20
-C≡N-115 - 120

Mass Spectrometry (MS) and High-Resolution MS

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the mass with very high accuracy, allowing for the calculation of a unique elemental formula.

For this compound (C₁₀H₉Cl₂NO), the molecular ion peak ([M]⁺) in an electron ionization (EI) mass spectrum would be expected at an m/z corresponding to its molecular weight (approximately 230 g/mol ). A key feature would be the isotopic pattern of the molecular ion, which would show characteristic peaks corresponding to the presence of two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl).

The fragmentation pattern would provide structural information. Common fragmentation pathways would likely involve:

Cleavage of the ether bond, leading to fragments corresponding to the dichlorophenoxy group and the butanenitrile side chain.

Loss of the nitrile group.

Fragmentation of the butyl chain.

HRMS would be used to confirm the elemental composition of the parent ion and its major fragments, providing strong evidence for the compound's identity. For instance, the exact mass of the molecular ion could distinguish it from other ions with the same nominal mass but different elemental formulas.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show several characteristic absorption bands.

Nitrile (C≡N) Stretch: A sharp, medium-intensity absorption band is expected in the region of 2260-2240 cm⁻¹, which is highly characteristic of a nitrile functional group.

Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ would indicate the presence of aromatic C-H bonds.

Aliphatic C-H Stretch: Bands in the region of 3000-2850 cm⁻¹ would correspond to the C-H stretching vibrations of the methylene groups in the butyl chain.

Aryl Ether (C-O-C) Stretch: The asymmetric and symmetric stretching vibrations of the aryl-alkyl ether linkage would produce strong bands, typically in the 1275-1200 cm⁻¹ and 1075-1020 cm⁻¹ regions, respectively.

Aromatic C=C Stretch: Multiple bands in the 1600-1450 cm⁻¹ region would be indicative of the carbon-carbon stretching vibrations within the benzene ring.

C-Cl Stretch: The carbon-chlorine stretching vibrations would appear in the fingerprint region, typically between 800-600 cm⁻¹.

Table 2: Predicted IR Absorption Bands for this compound (Note: Predicted values based on standard IR correlation tables.)

Functional GroupBond VibrationPredicted Wavenumber (cm⁻¹)Intensity
NitrileC≡N Stretch2260 - 2240Medium, Sharp
Aromatic C-HC-H Stretch3100 - 3000Variable
Alkane C-HC-H Stretch3000 - 2850Medium to Strong
Aryl-Alkyl EtherC-O-C Asymmetric Stretch1275 - 1200Strong
Aryl-Alkyl EtherC-O-C Symmetric Stretch1075 - 1020Strong
Aromatic RingC=C Stretch1600 - 1450Variable
Chloro-AromaticC-Cl Stretch800 - 600Strong

Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and by-products, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile organic compounds. For this compound, a reverse-phase HPLC method would likely be most effective.

In a typical setup, the compound would be passed through a column packed with a non-polar stationary phase (e.g., C18-silica). A polar mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, would be used for elution. The components of the sample would separate based on their relative polarity, with the more polar compounds eluting first.

The purity of a sample of this compound would be determined by injecting a solution of the compound and monitoring the eluent with a UV detector, likely set at a wavelength where the aromatic ring exhibits strong absorbance (e.g., ~230 nm or ~280 nm). A pure sample would ideally show a single, sharp peak at a characteristic retention time. The area of this peak is proportional to the concentration of the compound, allowing for quantification when compared against a calibration curve constructed from standards of known concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an excellent tool for the analysis of volatile and semi-volatile compounds. Given its molecular weight, this compound should be sufficiently volatile for GC analysis.

In a GC-MS analysis, a small amount of the sample is injected into a heated port, where it is vaporized and carried by an inert gas (e.g., helium) through a long, thin capillary column. The column's inner surface is coated with a stationary phase that separates compounds based on their boiling points and interactions with the phase. The retention time—the time it takes for the compound to travel through the column—is a characteristic property.

As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The mass spectrometer then provides a mass spectrum for the compound at that specific retention time, confirming its identity. This technique is highly sensitive and can be used to detect and identify even trace levels of impurities, such as residual starting materials or by-products from the synthesis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method is often used for the analysis of similar compounds in complex matrices prior to GC-MS analysis.

Flash Column Chromatography for Purification

Flash column chromatography is a purification technique that utilizes compressed gas to drive a solvent through a column packed with a solid stationary phase, enabling the rapid separation of compounds from a mixture. This method is significantly faster than traditional gravity chromatography and is a standard procedure in organic synthesis for isolating compounds of interest with high purity.

For the purification of a moderately polar compound such as this compound, silica (B1680970) gel is the most common choice for the stationary phase due to its versatility and effectiveness in separating a wide range of organic molecules. The process begins with the selection of an appropriate solvent system, or eluent, which is typically determined by preliminary analysis using thin-layer chromatography (TLC). The goal is to find a solvent or mixture of solvents that provides a retention factor (Rƒ) of approximately 0.3 for the target compound, which generally leads to optimal separation. A common solvent system for a compound with the polarity of this compound would be a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate.

The purification process involves several key steps:

Column Packing : A glass column is filled with silica gel, typically as a slurry in the non-polar component of the eluent, to create a uniform packed bed. sigmaaldrich.com A layer of sand is often added to the top and bottom of the silica gel to prevent disturbance. clearsynth.com

Sample Loading : The crude sample containing this compound is dissolved in a minimal amount of a suitable solvent and carefully applied to the top of the silica gel bed. scbt.com Alternatively, the crude material can be pre-adsorbed onto a small amount of silica gel, which is then added to the column.

Elution : The chosen eluent is passed through the column under positive pressure (usually from nitrogen or compressed air). The components of the mixture travel down the column at different rates based on their affinity for the stationary phase versus their solubility in the mobile phase.

Fraction Collection : The eluate is collected in a series of tubes. Fractions are then analyzed by TLC to identify those containing the pure desired compound.

A hypothetical flash chromatography purification of this compound is detailed in the table below.

Table 1: Illustrative Parameters for Flash Column Chromatography Purification

Parameter Value / Description
Stationary Phase Silica Gel (230-400 mesh)
Column Dimensions 40 mm diameter, 200 mm length
Crude Sample Mass 1.5 g
Eluent System Gradient: 5% to 20% Ethyl Acetate in Hexanes
Flow Rate ~50 mL/min
Fraction Size 20 mL
Fractions Containing Pure Product Fractions 12-18

| Isolated Yield | 1.2 g (Purity >98% by NMR) |

This table presents typical, illustrative data for the purification of a compound with similar characteristics to this compound.

Crystallographic and Structural Biology Techniques

Structural biology methods are crucial for understanding how a molecule like this compound or its analogues might interact with protein targets at an atomic level. These techniques provide a static snapshot of the molecule's conformation, either alone or when bound to a biological macromolecule.

X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules, including complex arrangements of ligands bound to proteins. The method relies on the ability of a molecule to form well-ordered crystals. When these crystals are exposed to an X-ray beam, they diffract the X-rays in a specific pattern, which can then be mathematically reconstructed into a detailed electron density map and, subsequently, an atomic model of the molecule.

As of the current date, a publically available ligand-protein co-structure for this compound has not been deposited in the Protein Data Bank (PDB). guidechem.com However, structural information for analogous compounds can provide valuable insights into the potential binding modes of the target molecule. An analogue of interest is 4-(2,4-dichlorophenoxy)butanoic acid (2,4-DB), which differs by the substitution pattern on the phenyl ring and the presence of a carboxylic acid instead of a nitrile group. cymitquimica.com While no protein co-crystal structure is available for 2,4-DB either, its own crystal structure reveals key conformational features. Understanding the preferred three-dimensional shape of such analogues is the first step in predicting how they might fit into a protein's binding pocket.

Should a co-crystal structure of an analogue with a target protein become available, the data would provide precise information on the binding orientation, the specific amino acid residues involved in the interaction (e.g., through hydrogen bonds, hydrophobic interactions, or van der Waals forces), and any conformational changes in the protein upon ligand binding.

Table 2: Representative Data from a Hypothetical X-ray Crystallography Study of a Ligand-Protein Complex

Parameter Description
PDB ID N/A (Hypothetical)
Macromolecule Example: Peroxisome Proliferator-Activated Receptor
Ligand Analogue: 4-(2,4-dichlorophenoxy)butanoic acid
Resolution 2.1 Å
Space Group P2₁2₁2₁
Key Interactions Hydrophobic contacts with Leu330, Ile333; Hydrogen bond between ligand's carboxylate and Arg288.

| Ligand Conformation | The butanoic acid chain adopts an extended conformation within the binding site. |

This table is illustrative and based on typical data obtained for small molecule-protein co-crystal structures.

Cryogenic electron microscopy (cryo-EM) has emerged as a revolutionary technique in structural biology, particularly for large and flexible protein complexes that are difficult to crystallize. georganics.skclearsynth.com Cryo-EM involves flash-freezing a solution of the biological sample in a thin layer of vitreous (non-crystalline) ice and imaging the individual, randomly oriented particles with an electron microscope. wikipedia.org Sophisticated image processing software then combines tens of thousands of these 2D projections to reconstruct a 3D model of the molecule.

This technique is especially well-suited for studying membrane proteins like G protein-coupled receptors (GPCRs) in complex with their ligands and other signaling partners. While there is no specific cryo-EM data for this compound, the methodology can be illustrated with studies on similar systems, such as the serotonin (B10506) receptors, which are targets for a wide array of small molecules.

For example, the structure of the human serotonin 5-HT₁B receptor in an active state, bound to an agonist and coupled to its G protein, was determined by cryo-EM. Such a structure reveals not only how the small molecule ligand sits (B43327) within the receptor's binding pocket but also the large-scale conformational changes across the entire complex that lead to cellular signaling. This level of detail is critical for understanding the mechanism of action of receptor-modulating compounds and for the rational design of new therapeutic agents. Recent advances in cryo-EM have pushed the achievable resolution to near-atomic levels, allowing for the clear visualization of small molecule ligands and their interactions with the target protein.

Table 3: Example Data from a Cryo-EM Study of a GPCR-Ligand Complex

Parameter Description
EMDB ID EMD-XXXX
PDB ID XXXX
Complex Serotonin 5-HT₁B Receptor, Donitriptan (B62665) (agonist), and Gₒ protein
Resolution 3.8 Å
Method Single-particle cryo-electron microscopy
Key Findings The structure revealed the precise binding mode of the agonist donitriptan and detailed the interface between the receptor and the G protein, providing insights into coupling specificity.

| Instrumentation | Titan Krios electron microscope with a Falcon III detector |

This table is based on published data for the serotonin 5-HT₁B receptor complex to illustrate the type of information obtained from a cryo-EM study.

Q & A

Q. What are the recommended synthetic routes for 4-(2,6-Dichlorophenoxy)butanenitrile, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution of 2,6-dichlorophenol with a nitrile-containing alkyl halide. A validated approach includes:

  • Step 1: React 2,6-dichlorophenol with 4-bromobutanenitrile in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent like dimethylformamide (DMF) .
  • Step 2: Optimize reaction time (12–24 hours) and temperature (80–100°C) to maximize yield.
  • Step 3: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
    Key Considerations: Monitor for side products like ethers or unreacted phenol using TLC or HPLC .

Q. How should researchers characterize the purity and structural identity of this compound?

Methodological Answer: Use a multi-technique approach:

  • NMR Spectroscopy: ¹H and ¹³C NMR to confirm the aromatic protons (δ 6.8–7.4 ppm for dichlorophenoxy group) and nitrile carbon (δ ~120 ppm).
  • FT-IR: Identify the nitrile stretch (~2240 cm⁻¹) and C-O-C ether linkage (~1250 cm⁻¹).
  • HPLC/GC-MS: Quantify purity (>98%) using reverse-phase C18 columns (acetonitrile/water mobile phase) or GC-MS with electron ionization .

Q. What analytical methods are suitable for quantifying this compound in environmental or biological matrices?

Methodological Answer:

  • Sample Preparation: Extract using solid-phase extraction (SPE) with C18 cartridges or liquid-liquid extraction (dichloromethane).
  • Quantification:
    • HPLC-UV: Use a C18 column (λ = 254 nm for chlorinated aromatics).
    • GC-MS: Derivatize if necessary (e.g., silylation) to improve volatility.
  • Validation: Establish linearity (R² > 0.99), LOD (≤0.1 ppm), and recovery rates (80–120%) .

Advanced Research Questions

Q. How can contradictory data on the compound’s stability or reactivity be resolved?

Methodological Answer: Contradictions often arise from impurities or environmental factors. Strategies include:

  • Degradation Studies: Expose the compound to UV light, heat (40–60°C), or varying pH. Monitor degradation via LC-MS to identify byproducts (e.g., hydrolyzed nitrile to carboxylic acid).
  • Control Experiments: Replicate reactions under inert atmospheres (N₂/Ar) to rule out oxidation.
  • Computational Modeling: Use DFT calculations to predict reactive sites and compare with experimental data .

Q. What mechanistic insights exist for the role of the nitrile group in biological or chemical interactions?

Methodological Answer:

  • Chemical Reactivity: The nitrile group may act as a hydrogen bond acceptor or undergo bioactivation (e.g., cytochrome P450-mediated oxidation).
  • Kinetic Studies: Compare reaction rates with analogs (e.g., 4-(2,6-Dichlorophenoxy)butanol) to isolate nitrile-specific effects.
  • Biological Targets: Use fluorescence polarization assays or SPR to study binding to enzymes (e.g., nitrilases) .

Q. How can structure-activity relationships (SAR) be explored for this compound in drug discovery?

Methodological Answer:

  • Analog Synthesis: Prepare derivatives with modified substituents (e.g., 2,6-dichloro → 2,4-dichloro; butanenitrile → propanenitrile).
  • In Vitro Testing: Screen for activity in target assays (e.g., antimicrobial, kinase inhibition).
  • Molecular Docking: Model interactions with proteins (e.g., CYP450 enzymes) using software like AutoDock .

Q. What advanced techniques are recommended for studying environmental degradation pathways?

Methodological Answer:

  • Microcosm Experiments: Incubate the compound with soil/water samples under controlled conditions. Use ¹⁴C-labeling to track mineralization to CO₂.
  • Metabolite Identification: Employ high-resolution LC-QTOF-MS to detect transformation products (e.g., dichlorophenol derivatives).
  • QSAR Modeling: Predict ecotoxicity using tools like EPI Suite .

Q. How can researchers address stability challenges during long-term storage?

Methodological Answer:

  • Storage Conditions: Store in amber vials at –20°C under inert gas (argon). Avoid moisture (use desiccants).
  • Stability Indicators: Periodically test via HPLC for purity loss or NMR for structural changes.
  • Lyophilization: For aqueous solutions, lyophilize to prevent hydrolysis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,6-Dichlorophenoxy)butanenitrile
Reactant of Route 2
Reactant of Route 2
4-(2,6-Dichlorophenoxy)butanenitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.